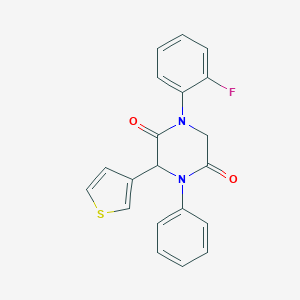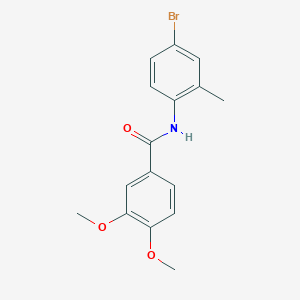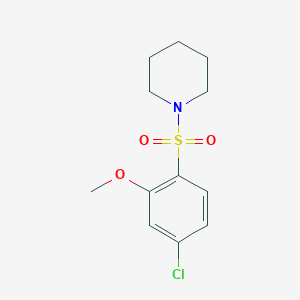
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTP and has been the subject of several research studies.
作用機序
The mechanism of action of FPTP is not fully understood. However, studies have suggested that FPTP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTP may also have neuroprotective effects by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a low toxicity profile and does not cause significant damage to normal cells. FPTP has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. FPTP may also have anti-inflammatory effects, which could be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using FPTP in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemical compounds. FPTP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using FPTP in lab experiments is its limited solubility in water, which may affect its bioavailability in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione. One area of interest is the development of FPTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of FPTP's potential use in combination therapy with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been studied for its potential applications in various fields. The synthesis of FPTP can be achieved through several methods, and its low toxicity profile makes it a safer alternative to other chemical compounds. FPTP has been investigated for its potential use in the treatment of cancer and neurological disorders, and future research may lead to the development of FPTP derivatives with improved solubility and bioavailability.
合成法
The synthesis of 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-thiophene carboxylic acid to form 2-fluoro-3-thiophenecarbonyl chloride. This intermediate is then reacted with phenylpiperazine and benzaldehyde to form FPTP.
科学的研究の応用
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione has been studied for its potential applications in various fields. In medicinal chemistry, FPTP has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FPTP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione |
|---|---|
分子式 |
C20H15FN2O2S |
分子量 |
366.4 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-phenyl-3-thiophen-3-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-4-5-9-17(16)22-12-18(24)23(15-6-2-1-3-7-15)19(20(22)25)14-10-11-26-13-14/h1-11,13,19H,12H2 |
InChIキー |
ZYVKHHSEPNUNHC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)


